PDE5 Potency vs. Sildenafil & Tadalafil
Pde5-IN-11 exhibits a PDE5 IC50 of 40 nM, as measured in a human recombinant enzyme assay [1]. This places it within the same order of magnitude as clinically established inhibitors. For context, sildenafil has been reported with an IC50 ranging from 3.5 nM to 5.22 nM in similar recombinant systems [2][3], while tadalafil ranges from 1.8 nM to 2.35 nM [2]. The compound is approximately 7.6- to 11.4-fold less potent than sildenafil and 17- to 22-fold less potent than tadalafil under comparable in vitro conditions. This potency differential may be advantageous in research contexts where moderate PDE5 inhibition is desired to avoid complete pathway ablation.
| Evidence Dimension | PDE5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 40 nM |
| Comparator Or Baseline | Sildenafil: 3.5-5.22 nM; Tadalafil: 1.8-2.35 nM |
| Quantified Difference | 7.6- to 22-fold less potent than clinical standards |
| Conditions | Human recombinant PDE5 enzyme in cell-free assay |
Why This Matters
Understanding potency relative to clinical standards allows researchers to select the appropriate tool compound for dose-response studies or to avoid saturation effects in pathway analysis.
- [1] MedChemExpress (MCE). PDE5-IN-11 Product Datasheet. Catalog No. HY-149661. View Source
- [2] Wang Z, Jiang X, Zhang X, et al. The Selectivity and Potency of the New PDE5 Inhibitor TPN729MA. J Sex Med. 2015 Dec;12(12):2268-77. View Source
- [3] Boolell M, Allen MJ, Ballard SA, et al. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. Int J Impot Res. 1996 Jun;8(2):47-52. View Source
